molecular formula C14H16N2O2S B12276613 N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide

N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide

Cat. No.: B12276613
M. Wt: 276.36 g/mol
InChI Key: DWPPAZRYULEWRQ-JXMROGBWSA-N
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Description

N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide is an organic compound that belongs to the class of thiochromen derivatives. This compound is characterized by its unique structure, which includes a thiochromen ring system substituted with a dimethylaminomethylidene group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide typically involves the following steps:

    Formation of the Thiochromen Core: The thiochromen core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and elemental sulfur, under acidic conditions.

    Introduction of the Dimethylaminomethylidene Group: The dimethylaminomethylidene group can be introduced via a condensation reaction with dimethylamine and formaldehyde.

    Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide: This compound shares a similar acetamide moiety but differs in the core structure.

    4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: Another compound with a similar functional group but a different ring system.

Uniqueness

N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide is unique due to its thiochromen core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide

InChI

InChI=1S/C14H16N2O2S/c1-9(17)15-11-4-5-13-12(6-11)14(18)10(8-19-13)7-16(2)3/h4-7H,8H2,1-3H3,(H,15,17)/b10-7+

InChI Key

DWPPAZRYULEWRQ-JXMROGBWSA-N

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)SC/C(=C\N(C)C)/C2=O

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SCC(=CN(C)C)C2=O

Origin of Product

United States

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